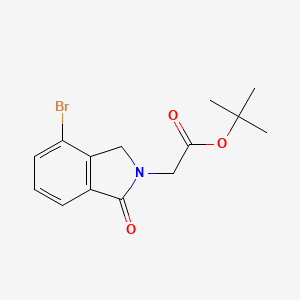

tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate

Description

tert-Butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a synthetic organic compound featuring an isoindolinone core substituted with a bromine atom at the 4-position and a tert-butyl ester group. The bromine substituent enhances electrophilic reactivity, making the compound a valuable intermediate in Suzuki-Miyaura cross-coupling reactions or nucleophilic aromatic substitutions. The tert-butyl ester group provides steric protection, improving stability against hydrolysis compared to methyl or ethyl esters .

Properties

Molecular Formula |

C14H16BrNO3 |

|---|---|

Molecular Weight |

326.19 g/mol |

IUPAC Name |

tert-butyl 2-(7-bromo-3-oxo-1H-isoindol-2-yl)acetate |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-12(17)8-16-7-10-9(13(16)18)5-4-6-11(10)15/h4-6H,7-8H2,1-3H3 |

InChI Key |

HVEZTOLWPKCHRR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CC2=C(C1=O)C=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate typically involves the reaction of tert-butyl bromoacetate with an appropriate isoindoline derivative. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The carbonyl group in the isoindoline moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while reduction reactions can produce alcohols .

Scientific Research Applications

Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo group can act as a leaving group in substitution reactions, allowing the compound to form covalent bonds with nucleophilic sites on target molecules. The carbonyl group in the isoindoline moiety can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Core Structure Variations

The isoindolinone core is shared among several derivatives, but substituents and ester groups vary significantly:

Key Observations :

- Bromine vs. Other Halogens : The 4-bromo substituent in the target compound contrasts with dibromo or difluoro groups in analogs (e.g., 2839637-55-5), which may alter electronic properties and reaction kinetics .

- Ester Stability : The tert-butyl ester enhances hydrolytic stability compared to acetyl esters (e.g., 121506-08-9), which are more prone to cleavage under acidic or basic conditions .

Physicochemical Properties

- Lipophilicity : The tert-butyl group increases logP values relative to smaller esters, enhancing membrane permeability in pharmaceutical contexts.

- Thermal Stability: Brominated derivatives generally exhibit higher melting points than non-halogenated analogs due to increased molecular symmetry and intermolecular interactions .

Research Tools and Structural Analysis

The SHELX program suite (SHELXL, SHELXS) has been pivotal in resolving crystal structures of similar isoindolinone derivatives, enabling precise determination of hydrogen-bonding networks and steric effects . For example, tert-butyl esters often exhibit distinct torsional angles compared to acetylated analogs, impacting conformational stability .

Biological Activity

Tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

The molecular formula is , with a molecular weight of approximately 303.16 g/mol. The presence of a bromine atom and an isoindole moiety suggests potential reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The bromine atom enhances electrophilic character, making it capable of forming covalent bonds with nucleophilic sites on proteins or enzymes. This interaction may inhibit specific biochemical pathways, leading to desired therapeutic effects.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that isoindole derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation through various signaling pathways such as the MAPK and PI3K/Akt pathways .

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies have demonstrated that isoindole derivatives possess antibacterial and antifungal properties, which could be explored further for developing novel antimicrobial agents .

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

- In vitro Studies : A study involving isoindole derivatives showed that they significantly reduced the viability of various cancer cell lines, including breast and prostate cancer cells. The mechanism was linked to the induction of oxidative stress and subsequent apoptosis .

- In vivo Studies : Animal models treated with isoindole derivatives demonstrated reduced tumor growth rates compared to control groups. These findings support the potential application of such compounds in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induction of apoptosis in cancer cells | |

| Antimicrobial | Inhibition of bacterial growth | |

| Enzyme Inhibition | Targeting specific kinases |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Tert-butyl 2-(4-bromoisoindole)acetate | Isoindole derivative | Anticancer, Antimicrobial |

| Lenalidomide | Isoindoline derivative | Anticancer |

| Thalidomide | Isoindoline derivative | Immunomodulatory |

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 2-(4-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)acetate?

The synthesis typically involves a multi-step approach:

- Step 1 : Formation of the isoindolinone core via cyclization of brominated precursors. For example, bromination of isoindoline intermediates using N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 4-position .

- Step 2 : Esterification of the acetic acid moiety with tert-butyl groups. This is achieved via reaction with tert-butyl acetate under acidic catalysis (e.g., sulfuric acid or trifluoroacetic acid) .

- Key considerations : Solvent choice (e.g., DCM or acetonitrile) and temperature control (0–25°C) to minimize side reactions. Yields range from 60–85% depending on purification methods .

Basic: How is the compound characterized to confirm its structure and purity?

Standard analytical methods include:

- NMR spectroscopy : H and C NMR to verify the tert-butyl group (δ ~1.4 ppm for H), bromine substitution (absence of aromatic protons at the 4-position), and ester carbonyl signals (δ ~170 ppm in C) .

- Mass spectrometry : High-resolution MS (HRMS) to confirm the molecular ion peak (e.g., [M+H] at m/z 338.1964 for CHBrNO) .

- HPLC : Purity assessment (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced: What strategies ensure regioselectivity during bromination of the isoindolinone scaffold?

Regioselectivity at the 4-position is influenced by:

- Electronic effects : Electron-donating groups (e.g., methyl) on the isoindolinone ring direct bromination to the para position via resonance stabilization of intermediates .

- Steric control : Bulky substituents (e.g., tert-butyl esters) hinder bromination at ortho positions.

- Catalytic systems : Use of Lewis acids like FeBr or solvent polarity adjustments (e.g., DMF vs. DCM) to modulate reaction pathways .

- Validation : Comparative TLC monitoring and LC-MS tracking of intermediates .

Advanced: How can the tert-butyl ester group be selectively cleaved without degrading the isoindolinone core?

- Trifluoroacetic acid (TFA) : Cleavage in anhydrous DCM (1:1 v/v) at 0°C for 2–4 hours preserves the isoindolinone structure. Quenching with cold ether followed by lyophilization yields the free carboxylic acid .

- Alternative methods : Hydrolysis with HCl in dioxane (1M, 12 hours) for acid-stable derivatives.

- Monitoring : H NMR to confirm ester deprotection (disappearance of tert-butyl signals) .

Advanced: What biological activities are associated with structural analogs, and how do they inform SAR studies?

- Topoisomerase inhibition : Analogs like tert-butyl 2-(6-bromo-2-oxoquinolin-1-yl)acetate show activity against DNA topoisomerases, with IC values in the µM range .

- SAR insights :

- The bromine atom enhances halogen bonding with target proteins.

- The tert-butyl group improves metabolic stability compared to methyl or ethyl esters .

- Modifications to the isoindolinone core (e.g., substituting oxygen with sulfur) alter potency and selectivity .

Advanced: How does the compound’s stability vary under different storage conditions?

- Thermal stability : Decomposition observed at >80°C via TGA analysis, with a half-life of 6 months at 25°C in inert atmospheres .

- Photostability : UV light (254 nm) induces bromine dissociation; recommend amber glass storage .

- Hydrolytic sensitivity : Stable in neutral aqueous buffers (pH 6–8) but degrades rapidly under basic conditions (pH >10) .

Data Contradictions: How should researchers address inconsistencies in reported synthetic yields?

Discrepancies (e.g., 60% vs. 85% yields) may arise from:

- Purification methods : Column chromatography vs. recrystallization. Silica gel impurities can adsorb product, reducing apparent yields .

- Reagent quality : Trace moisture in solvents or reagents (e.g., tert-butyl acetate) lowers efficiency.

- Mitigation : Reproduce reactions with rigorously dried solvents and validate purity via HPLC before yield calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.